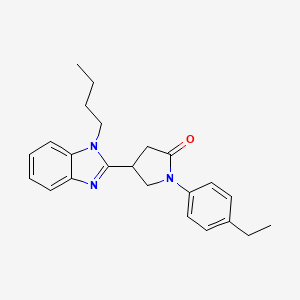
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.489. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(1-butyl-1H-1,3-benzodiazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one , often referred to as BBP, is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of BBP, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
BBP has a complex structure characterized by the presence of a benzodiazole ring and a pyrrolidinone moiety. The molecular formula is C22H30N2O, with a molecular weight of approximately 350.49 g/mol. The compound's structure can be visualized as follows:
BBP's biological activity is primarily attributed to its interaction with various molecular targets, influencing several biochemical pathways:
- Inhibition of Enzymatic Activity : BBP exhibits inhibitory effects on specific enzymes involved in cancer proliferation and inflammation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Biological Activity Overview
Recent studies have highlighted several key biological activities of BBP:
| Activity | Description |
|---|---|
| Antitumor Activity | BBP has shown promise in inhibiting tumor growth in various cancer cell lines, including breast and colon cancer models. |
| Anti-inflammatory | The compound reduces inflammation markers in vitro and in vivo, suggesting potential use in inflammatory diseases. |
| Antioxidant Effects | Exhibits strong free radical scavenging ability, which may protect cells from oxidative damage. |
Antitumor Activity
A significant study investigated the effects of BBP on HCT116 colon cancer cells. The results indicated that BBP treatment led to a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours. This suggests that BBP may serve as a potential candidate for further development in cancer therapy.
Anti-inflammatory Effects
In an experimental model of acute inflammation induced by carrageenan, BBP demonstrated a marked reduction in paw edema compared to the control group. This effect was comparable to that of standard anti-inflammatory drugs like ibuprofen, indicating its potential therapeutic application.
Antioxidant Properties
The antioxidant capacity of BBP was evaluated using DPPH and ABTS assays, where it exhibited significant radical scavenging activity. The IC50 values were determined to be 25 µM for DPPH and 30 µM for ABTS, highlighting its effectiveness as an antioxidant agent.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of BBP has revealed that modifications to the benzodiazole and pyrrolidinone moieties can significantly affect its biological activity. For example:
- Substituting different alkyl groups on the benzodiazole ring enhances antitumor potency.
- Alterations in the ethyl group on the pyrrolidinone increase anti-inflammatory effects.
属性
IUPAC Name |
4-(1-butylbenzimidazol-2-yl)-1-(4-ethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-3-5-14-25-21-9-7-6-8-20(21)24-23(25)18-15-22(27)26(16-18)19-12-10-17(4-2)11-13-19/h6-13,18H,3-5,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMURRGKTNOQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=C(C=C4)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














